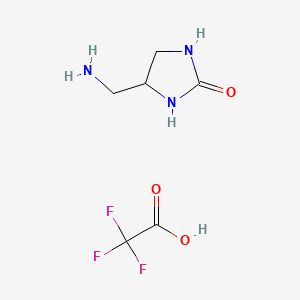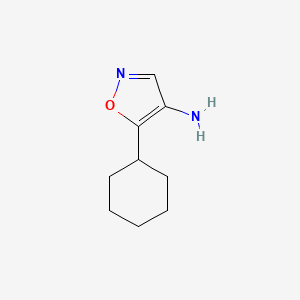
4-(Aminomethyl)imidazolidin-2-one; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)imidazolidin-2-one; trifluoroacetic acid is a compound that combines the structural features of imidazolidin-2-one and trifluoroacetic acid Imidazolidin-2-one is a five-membered ring containing two nitrogen atoms and a carbonyl group, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)imidazolidin-2-one typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method is the direct incorporation of the carbonyl group into 1,2-diamines, which can be achieved using phosgene in combination with a base such as a tertiary amine . Another approach involves the diamination of olefins or the intramolecular hydroamination of linear urea derivatives . The reaction conditions often require the use of metal catalysts or organocatalysts to facilitate the formation of the imidazolidin-2-one ring.
Industrial Production Methods
Industrial production of 4-(aminomethyl)imidazolidin-2-one may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4-(Aminomethyl)imidazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the amino group and the imidazolidinone ring allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used to oxidize the amino group to a nitro group or other oxidized forms.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol or the imidazolidinone ring to an imidazolidine.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbonyl carbon, using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohols or amines.
科学的研究の応用
4-(Aminomethyl)imidazolidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 4-(aminomethyl)imidazolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazolidinone ring can form hydrogen bonds and other interactions with target molecules, influencing their function. The trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity, facilitating its interaction with biological targets .
類似化合物との比較
4-(Aminomethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives and similar compounds:
Imidazolidin-2-one: A basic structure without the amino group or trifluoroacetic acid moiety.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone ring, offering different reactivity and applications.
The uniqueness of 4-(aminomethyl)imidazolidin-2-one lies in its combination of the imidazolidinone ring with an amino group and trifluoroacetic acid, providing distinct chemical and biological properties.
特性
分子式 |
C6H10F3N3O3 |
|---|---|
分子量 |
229.16 g/mol |
IUPAC名 |
4-(aminomethyl)imidazolidin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H9N3O.C2HF3O2/c5-1-3-2-6-4(8)7-3;3-2(4,5)1(6)7/h3H,1-2,5H2,(H2,6,7,8);(H,6,7) |
InChIキー |
RXDJROGRZQWSJG-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(=O)N1)CN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)


![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)

